Cas no 600166-90-3 (2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride)

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride structure
600166-90-3 structure
Product name:2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
CAS No:600166-90-3
MF:C9H7O4SCl
Molecular Weight:246.667
CID:2191258
PubChem ID:55279106

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Oxo-chroman-6-sulfonyl chloride
    • 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
    • 2-Oxochromane-6-sulfonyl chloride
    • AS-85053
    • 2-oxo-3,4-dihydrochromene-6-sulfonyl chloride
    • DB-293309
    • BYQFSTMVHKRAJC-UHFFFAOYSA-N
    • AKOS006332820
    • EN300-119317
    • 600166-90-3
    • 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonylchloride
    • SCHEMBL5750454
    • インチ: InChI=1S/C9H7ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h2-3,5H,1,4H2
    • InChIKey: BYQFSTMVHKRAJC-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 245.9753576g/mol
  • 同位素质量: 245.9753576g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 359
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.8Ų
  • XLogP3: 1.7

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582510-250mg
2-Oxochromane-6-sulfonyl chloride
600166-90-3 98%
250mg
¥1268 2023-04-13
Enamine
EN300-119317-0.25g
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
600166-90-3
0.25g
$438.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582510-1g
2-Oxochromane-6-sulfonyl chloride
600166-90-3 98%
1g
¥2782 2023-04-13
Enamine
EN300-119317-50mg
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
600166-90-3
50mg
$205.0 2023-10-03
Enamine
EN300-119317-1000mg
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
600166-90-3
1000mg
$884.0 2023-10-03
Enamine
EN300-119317-250mg
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
600166-90-3
250mg
$438.0 2023-10-03
Enamine
EN300-119317-2500mg
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
600166-90-3
2500mg
$1735.0 2023-10-03
Enamine
EN300-119317-10000mg
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
600166-90-3
10000mg
$3807.0 2023-10-03
Enamine
EN300-119317-10.0g
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
600166-90-3
10g
$3807.0 2023-06-08
Enamine
EN300-119317-0.5g
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
600166-90-3
0.5g
$691.0 2023-06-08

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride 関連文献

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chlorideに関する追加情報

Professional Introduction to 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride (CAS No: 600166-90-3)

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride, identified by the CAS number 600166-90-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic sulfonamide derivative possesses a unique structural framework, characterized by a benzopyran core functionalized with a sulfonyl chloride group. The compound's intricate molecular architecture makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The benzopyran scaffold, a fused ring system consisting of a benzene ring and a pyran ring, is well-documented for its broad spectrum of biological activities. Compounds derived from this motif have been extensively studied for their potential applications in treating neurological disorders, cardiovascular diseases, and certain types of cancer. The introduction of a sulfonyl chloride group at the 6-position of the benzopyran ring enhances the compound's reactivity, making it an attractive precursor for further chemical modifications. This reactivity is particularly useful in medicinal chemistry for the introduction of pharmacophores that can modulate target receptor interactions.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride has emerged as a key intermediate in the synthesis of such inhibitors. The sulfonyl chloride moiety allows for facile coupling with various nucleophilic groups present in protein targets, facilitating the development of high-affinity binders. This approach has been particularly successful in the design of inhibitors targeting kinases and transcription factors, which are critical nodes in many signaling pathways associated with human diseases.

One of the most compelling aspects of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is its versatility in medicinal chemistry applications. The compound serves as a versatile building block for constructing more complex molecules with tailored biological activities. For instance, researchers have utilized this intermediate to develop novel scaffolds that exhibit inhibitory effects on enzymes involved in inflammation and oxidative stress. These effects are particularly relevant in the context of chronic diseases such as rheumatoid arthritis and neurodegenerative disorders.

The synthesis of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the functionalization of a benzopyran precursor, followed by sulfonylation to introduce the sulfonyl chloride group. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications. These advancements are crucial for accelerating drug discovery programs and bringing new therapeutic options to patients more rapidly.

Recent studies have also explored the pharmacokinetic properties of derivatives of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride. By modifying substituents on the benzopyran ring or incorporating additional functional groups, researchers can fine-tune solubility, metabolic stability, and oral bioavailability. Such modifications are essential for optimizing drug candidates for clinical translation. For example, studies have shown that certain derivatives exhibit improved blood-brain barrier penetration when modified with lipophilic groups at specific positions on the scaffold.

The role of computational chemistry in designing and optimizing derivatives of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and identify promising lead compounds before experimental synthesis. This approach has significantly reduced the time and cost associated with drug discovery by enabling rapid virtual screening and prioritization of candidates based on their predicted biological activity.

In conclusion,2 oxo 3 4 dihydro 2H 1 benzopyran 6 sulfonyl chloride CAS no 600166 90 3 represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents targeting various human diseases. As research continues to uncover new applications for this compound and its derivatives, its importance in drug discovery is likely to grow even further.

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